molecular formula C16H11NO3 B3021449 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one CAS No. 360762-44-3

4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one

Cat. No. B3021449
CAS RN: 360762-44-3
M. Wt: 265.26
InChI Key: DMOOPGGQWWPLSI-UHFFFAOYSA-N
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Description

The compound “4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .

Scientific Research Applications

4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one has a wide range of applications in scientific research. It is used as a tool for drug development, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also used to study the mechanism of action of natural compounds, as it can act as a substrate for enzymes involved in the biosynthesis of secondary metabolites. It has also been used to study the biochemical and physiological effects of compounds on cells and organisms.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one is not fully understood. However, it is thought to act as a substrate for enzymes involved in the biosynthesis of secondary metabolites, such as flavonoids and terpenoids. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased bioavailability of the drug.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have antioxidant, anti-angiogenic, and anti-diabetic effects. Additionally, it has been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a versatile compound which can be used for a wide range of applications. Additionally, it is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, it is not soluble in organic solvents, and is not very stable in acidic solutions.

Future Directions

The potential future directions for research on 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one are numerous. Further studies could be conducted to better understand its mechanism of action and to identify additional biological activities. Additionally, further research could be conducted to optimize its synthesis method, and to study the effects of different concentrations and formulations on its biological activity. Additionally, further research could be conducted to study the effects of this compound on specific diseases, and to develop new drug delivery systems.

Safety and Hazards

The safety and hazards associated with “4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one” are not well-documented in the literature .

properties

IUPAC Name

4-hydroxy-3-(phenyliminomethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOOPGGQWWPLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52281-05-7
Record name NSC282484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(ANILINOMETHYLENE)-2,4-CHROMANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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